N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic amide featuring a fused imidazo[1,2-b][1,2,4]triazol-6-one core linked to a 4-bromophenyl group via an acetamide bridge. The 4-bromophenyl substituent is a common pharmacophore in medicinal chemistry, often enhancing bioavailability and target binding through hydrophobic interactions.
Properties
Molecular Formula |
C12H10BrN5O2 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide |
InChI |
InChI=1S/C12H10BrN5O2/c13-7-1-3-8(4-2-7)16-10(19)5-9-11(20)17-12-14-6-15-18(9)12/h1-4,6,9H,5H2,(H,16,19)(H,14,15,17,20) |
InChI Key |
MWPILEQPVUESMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC3=NC=NN23)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include hydrazines and carboxylic acids or their derivatives.
Introduction of the Bromophenyl Group: This step often involves a nucleophilic substitution reaction where a bromophenyl halide reacts with the imidazo[1,2-b][1,2,4]triazole intermediate.
Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology
Biologically, N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Pyridazinone Derivatives
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () shares the N-(4-bromophenyl)acetamide backbone but replaces the imidazo-triazol core with a pyridazin-3(2H)-one ring. This structural divergence confers distinct biological profiles: pyridazinone derivatives act as mixed FPR1/FPR2 ligands, inducing calcium mobilization and neutrophil chemotaxis at nanomolar concentrations. In contrast, the imidazo-triazol core of the target compound may alter receptor selectivity or potency due to differences in ring planarity and hydrogen-bonding capacity .
Triazinoindole Derivatives
Compounds 26 and 27 () feature a triazino[5,6-b]indole core instead of imidazo-triazol. These compounds, such as N-(4-bromophenyl)-2-((5-methyl-5H-triazino[5,6-b]indol-3-yl)thio)acetamide (26), exhibit >95% purity and are synthesized via thioether linkages. The sulfur atom in their structure may enhance metabolic stability compared to the oxygen-containing imidazo-triazol system .
Imidazo-Triazol Analogues
N-(2-methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide () shares the imidazo-triazol core but substitutes the 4-bromophenyl group with a nitro-substituted aryl ring. The nitro group’s strong electron-withdrawing nature likely reduces lipophilicity compared to bromine, impacting membrane permeability .
Substituent Modifications and Physicochemical Properties
Acetamide Side-Chain Variations
- These derivatives were discontinued, suggesting stability or efficacy issues .
Halogen Substitutions
- 4-Bromophenyl vs.
Biological Activity
5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound has garnered attention due to its potential biological activities, particularly in anticancer research and antimicrobial applications. The presence of multiple functional groups contributes to its versatility and biological efficacy.
Chemical Structure and Properties
The molecular formula of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione is C20H19N5O2. The structure features a fused pyrazole and pyridine ring system along with a benzyl group and a dimethylpyrimidine moiety. The specific substitutions on the rings are believed to enhance its selectivity and potency against various biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds similar to 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione exhibit significant biological activities. These include:
- Anticancer Activity : Derivatives of pyrazolo[3,4-b]pyridine have shown promising results against various cancer cell lines by inhibiting key pathways involved in tumor growth and proliferation .
- Antimicrobial Activity : Some studies have indicated that this class of compounds possesses antimicrobial properties, making them potential candidates for treating infections .
Anticancer Studies
A study focused on the synthesis of pyrazolo[3,4-b]pyridines evaluated their efficacy against cancer cell lines. The results demonstrated that specific structural modifications in the compound led to enhanced cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism of action was linked to the inhibition of the PI3K/Akt signaling pathway .
Antimicrobial Studies
In vitro assays were conducted to assess the activity of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione against Mycobacterium tuberculosis (Mtb). The compound exhibited significant inhibitory effects at low concentrations (IC50 values in the micromolar range), suggesting its potential as an antitubercular agent .
Interaction Studies
Molecular docking studies have been performed to understand the binding affinity of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione with various biological targets. These studies indicated strong interactions with enzymes involved in cancer metabolism and bacterial growth.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione | Similar pyrazole-pyridine core | Antitumor activity reported |
| N-(pyrazol-5-yl)cyanoacetamide | Includes a pyrazole moiety | Used in heterocyclic synthesis |
| 7-Amino derivatives of pyrazolo compounds | Functionalized amino groups | Exhibited antimicrobial properties |
The uniqueness of 5-benzyl-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione lies in its specific substitutions which may enhance its selectivity and potency against certain biological targets compared to these similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
